C11H12FN5O2
Description
Properties
Molecular Formula |
C11H12FN5O2 |
|---|---|
Molecular Weight |
265.24 g/mol |
IUPAC Name |
4-fluoro-N-(2-methoxyethyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C11H12FN5O2/c1-19-5-4-13-11(18)9-3-2-8(12)6-10(9)17-7-14-15-16-17/h2-3,6-7H,4-5H2,1H3,(H,13,18) |
InChI Key |
DTBFUIPFGCRVMJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(C=C(C=C1)F)N2C=NN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C11H12FN5O2 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Introduction of the fluorine atom: The fluorine atom is introduced using fluorinating agents such as or under controlled conditions.
Final modifications:
Industrial Production Methods
Industrial production of This compound often employs optimized synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
C11H12FN5O2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .
Scientific Research Applications
C11H12FN5O2: has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: It is used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of C11H12FN5O2 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom often enhances the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: Nefazodonum (C₂₅H₃₂ClN₅O₂)
Structural Similarities and Differences :
- Key Differences: Substituents: Lodazecar has a fluorine atom, whereas Nefazodonum substitutes with chlorine. Fluorine’s higher electronegativity and smaller atomic radius may enhance target selectivity compared to chlorine . Molecular Size: Nefazodonum (MW: 469.98 g/mol) is significantly larger than Lodazecar (MW: 265.25 g/mol), which may reduce its oral bioavailability due to poorer absorption .
Compound B: C₂₈H₃₁FN₄O
Structural Similarities and Differences :
- Shared Features : Both compounds contain fluorine and multiple nitrogen atoms (4 in Compound B vs. 5 in Lodazecar), suggesting overlapping electronic properties.
- Key Differences :
- Nitrogen Count : Lodazecar’s additional nitrogen atom may enable stronger interactions with polar targets (e.g., kinases or G-protein-coupled receptors).
- Carbon Chain Length : Compound B has a longer hydrocarbon backbone (28 carbons vs. 11), which could increase lipophilicity but reduce solubility .
- Functional Implications : The absence of therapeutic data for Compound B limits direct functional comparisons, but its structural bulk may restrict diffusion across biological membranes compared to Lodazecar .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
| Parameter | Lodazecar (C₁₁H₁₂FN₅O₂) | Nefazodonum (C₂₅H₃₂ClN₅O₂) | Compound B (C₂₈H₃₁FN₄O) |
|---|---|---|---|
| Molecular Weight (g/mol) | 265.25 | 469.98 | 458.49 |
| Halogen Substituent | Fluorine | Chlorine | Fluorine |
| Nitrogen Atoms | 5 | 5 | 4 |
| Oral Bioavailability | Yes (Y) | Not Available | Not Available |
| Primary Indications | Antihyperlipidemic, Antirheumatic | Unspecified | Unspecified |
| Key Structural Advantage | Balanced lipophilicity/solubility | High molecular complexity | Enhanced lipophilicity |
Research Findings and Implications
- Fluorine vs. Chlorine : Lodazecar’s fluorine atom may improve metabolic stability and target affinity compared to Nefazodonum’s chlorine, as fluorine’s electronegativity enhances electrostatic interactions without steric hindrance .
- Molecular Size and Bioavailability : Lodazecar’s smaller size likely contributes to its oral bioavailability, whereas bulkier analogs like Nefazodonum and Compound B may face absorption challenges .
Biological Activity
The compound C11H12FN5O2, identified as 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide, has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and applications in various fields.
This compound is hypothesized to interact with multiple biological targets due to its structural similarities with other bioactive compounds. The presence of the fluorine atom may enhance its metabolic stability and bioavailability, influencing its interaction with biological receptors and enzymes.
Biochemical Pathways:
- Compounds similar to this compound have been shown to affect various biochemical pathways, which may include:
- Cell signaling modulation
- Gene expression alteration
- Enzymatic activity regulation
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that the fluorine substitution could improve its absorption and distribution within biological systems. Research indicates that fluorinated compounds often exhibit enhanced lipophilicity and metabolic resistance, potentially leading to increased therapeutic efficacy.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies have shown that similar triazole derivatives can inhibit the growth of various pathogenic microorganisms, suggesting that this compound may also possess significant antimicrobial activity.
Anticancer Potential
Research has indicated that compounds with triazole structures exhibit anticancer properties. This compound may influence cancer cell proliferation and survival through apoptosis induction or cell cycle arrest mechanisms. For example, triazole derivatives have been documented to inhibit tumor growth in several cancer models .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of compounds related to this compound. They demonstrated significant protective effects against oxidative stress-induced cellular injury in neuronal cell lines .
Study 1: Antiviral Activity
A study on carbocyclic nucleosides, which share similar structural features with this compound, revealed promising antiviral activity against HIV-1. The L-form adenosine analog exhibited potent anti-HIV-1 activity (EC50 = 0.77 μM) without cytotoxicity, indicating a potential therapeutic application for this compound in antiviral treatments .
Study 2: Cytotoxicity Against Cancer Cells
Research on triterpenes isolated from Camellia ptilosperma showed significant cytotoxic activity against various cancer cell lines. The findings suggest that structurally related compounds like this compound could be explored further for their anticancer potential .
Summary Table of Biological Activities
Q & A
Q. What methodologies assess environmental impacts of CHFNO degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
